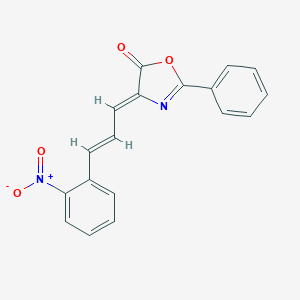
4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a nitro group attached to a phenyl ring, an allylidene group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using an appropriate reagent, such as ammonium acetate, to yield the desired oxazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C)
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Catalysts: Ammonium acetate, palladium catalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring can also participate in binding interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-[2-(3-Nitro-phenyl)-vinyl]-1-methyl-pyridinium iodide: Similar in structure but contains a pyridinium ring instead of an oxazole ring.
2-Phenyl-4H-oxazol-5-one: Lacks the nitro and allylidene groups, making it less reactive in certain chemical reactions.
Uniqueness
4-(3-{2-nitrophenyl}-2-propenylidene)-2-phenyl-1,3-oxazol-5(4H)-one is unique due to the presence of both the nitro group and the oxazole ring, which confer distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C18H12N2O4 |
|---|---|
Molecular Weight |
320.3g/mol |
IUPAC Name |
(4Z)-4-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H12N2O4/c21-18-15(19-17(24-18)14-8-2-1-3-9-14)11-6-10-13-7-4-5-12-16(13)20(22)23/h1-12H/b10-6+,15-11- |
InChI Key |
VEUIMDACLPJDDY-RCTBWUFCSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2 |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C=C\C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}butanamide](/img/structure/B401305.png)
![N-[2,2,2-Trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl]-butyramide](/img/structure/B401307.png)
![2-methyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}propanamide](/img/structure/B401310.png)
![4-tert-butyl-N-[2,2,2-trichloro-1-(isopropylamino)ethyl]benzamide](/img/structure/B401312.png)
![4-tert-butyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B401313.png)
![4-tert-butyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide](/img/structure/B401314.png)
![N-(2-chlorobenzyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amine](/img/structure/B401317.png)

![4-tert-butyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B401319.png)

![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}naphthalene-1-carboxamide](/img/structure/B401321.png)
![N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}-1-naphthamide](/img/structure/B401322.png)
![N-(2,2,2-TRICHLORO-1-{[(OXOLAN-2-YL)METHYL]AMINO}ETHYL)NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B401323.png)
